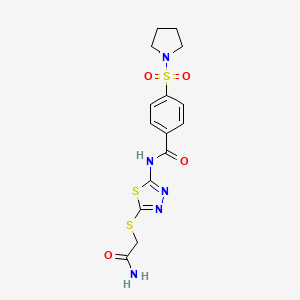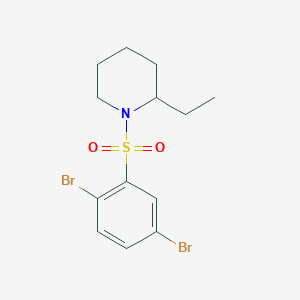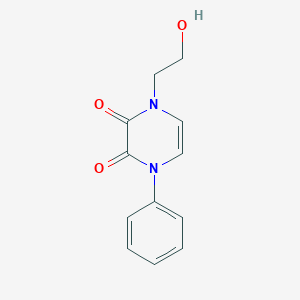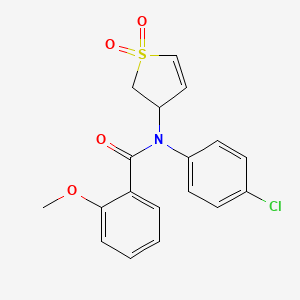
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as ML239, and it is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max.
Mécanisme D'action
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide inhibits the interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the function of c-Myc, which regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting this interaction, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide disrupts the downstream signaling pathways that are activated by c-Myc, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease, and inhibit the replication of human cytomegalovirus. Additionally, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is its specificity for the c-Myc-Max protein-protein interaction, which makes it a valuable tool for studying the downstream signaling pathways that are activated by c-Myc. Additionally, the compound has been shown to have low toxicity in normal cells and tissues, which makes it suitable for in vivo studies. However, one of the limitations of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and viral infections. Another direction is to develop more potent and selective inhibitors of the c-Myc-Max protein-protein interaction based on the structure of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide. Additionally, future studies could focus on improving the solubility and pharmacokinetic properties of the compound to enhance its efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide was first reported by researchers at the University of Michigan in 2013. The synthesis involves the reaction of 4-chloroaniline, 2-methoxybenzoic acid, and 2,3-dihydrothiophene-1,1-dioxide in the presence of a coupling reagent and a base. The resulting product is then purified by column chromatography to obtain N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide in high yield and purity.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the c-Myc-Max protein-protein interaction. It has also been demonstrated to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Additionally, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been reported to have antiviral activity against human cytomegalovirus.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-24-17-5-3-2-4-16(17)18(21)20(14-8-6-13(19)7-9-14)15-10-11-25(22,23)12-15/h2-11,15H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCCVHDHXVSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)
![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)
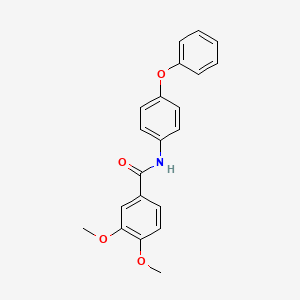




![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)
